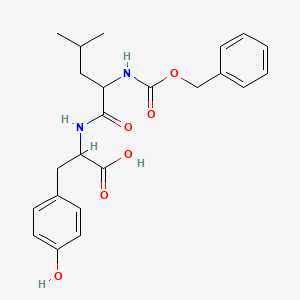
Z-LEU-TYR-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-LEU-TYR-OH is a synthetic compound with the molecular formula C23H28N2O6 and a molecular weight of 428.5 g/mol. This compound is not intended for human or veterinary use and is typically utilized in controlled laboratory environments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-LEU-TYR-OH involves the coupling of benzyloxycarbonyl-protected leucine and tyrosine. The reaction typically employs peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is carried out under mild conditions to preserve the integrity of the benzyloxycarbonyl protecting group .
Industrial Production Methods
These methods often utilize automated peptide synthesizers and high-purity reagents to ensure consistency and yield .
Análisis De Reacciones Químicas
Types of Reactions
Z-LEU-TYR-OH can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinone derivatives.
Reduction: The benzyloxycarbonyl protecting group can be removed through hydrogenation.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophilic reagents like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives of tyrosine.
Reduction: Deprotected leucyltyrosine.
Substitution: Various peptide derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Scientific Research Applications
Z-Tyr-Leu-OH has diverse applications across several scientific domains:
Chemistry
- Intermediate in Peptide Synthesis : Z-Tyr-Leu-OH is employed as a building block in the synthesis of more complex peptides and proteins. Its well-defined structure aids in studying peptide chemistry .
- Model Compound : It serves as a model for developing new synthetic methods and understanding peptide interactions.
Biology
- Protein-Protein Interactions : The compound is utilized to investigate interactions between proteins, contributing to our understanding of cellular processes .
- Enzyme-Substrate Interactions : It provides insights into the role of specific amino acid residues in enzyme activity .
Medicine
- Peptide-Based Drug Development : Z-Tyr-Leu-OH is significant in designing therapeutic agents due to its ability to mimic natural peptides, facilitating drug discovery .
- Cancer Research : Studies have shown that similar peptides can inhibit tumor progression by interfering with angiogenesis pathways, highlighting potential therapeutic uses .
Industry
- Production of Biomaterials : Z-Tyr-Leu-OH is used in creating peptide-based materials, which have applications in biotechnology and pharmaceuticals .
Case Studies
Several studies illustrate the practical applications of Z-Tyr-Leu-OH:
- A study demonstrated that peptide derivatives similar to Z-Tyr-Leu-OH could inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis, suggesting a pathway for cancer treatment .
- Research on proteasome inhibitors highlighted the effectiveness of peptide aldehydes related to Z-Tyr-Leu-OH against Trypanosoma brucei, showcasing its potential in treating parasitic infections .
Mecanismo De Acción
The mechanism of action of Z-LEU-TYR-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group serves as a protective moiety, allowing the compound to interact with its targets without premature degradation. The leucine and tyrosine residues contribute to the binding affinity and specificity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal: A tripeptide with similar protective groups and applications in proteasome inhibition.
N-benzyloxycarbonyl-L-serine benzyl ester: Another peptide derivative with protective groups used in peptide synthesis.
Uniqueness
Z-LEU-TYR-OH is unique due to its specific combination of leucine and tyrosine residues, which confer distinct biochemical properties. Its applications in cancer research and peptide synthesis further highlight its importance in scientific research.
Propiedades
Número CAS |
40908-35-8 |
|---|---|
Fórmula molecular |
C23H28N2O6 |
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
3-(4-hydroxyphenyl)-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C23H28N2O6/c1-15(2)12-19(25-23(30)31-14-17-6-4-3-5-7-17)21(27)24-20(22(28)29)13-16-8-10-18(26)11-9-16/h3-11,15,19-20,26H,12-14H2,1-2H3,(H,24,27)(H,25,30)(H,28,29) |
Clave InChI |
LYFZBGIZNYYJJR-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Key on ui other cas no. |
40908-35-8 |
Secuencia |
LY |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















